molecular formula C12H21NO4 B175039 Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate CAS No. 158602-35-8

Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

Cat. No. B175039
M. Wt: 243.3 g/mol
InChI Key: HTYZZXUWPRCEIN-UHFFFAOYSA-N
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Patent
US07842685B2

Procedure details

To a solution of 3-ethoxycarbonylmethyl-azetidine-1-carboxylic acid tert-butyl ester (2.3 g, 0.095 mol) in 30 mL THF/MeOH/water (3:2:1) was added (0.477 g, 11.35 mmol) of LiOH*H2O at 0° C. The reaction mixture was stirred for 3 h at 25° C. Methanol and THF were removed in vacuo, and the reaction mixture was diluted with 50 mL water, and extracted with ethyl acetate. The aqueous layer was acidified with 2N HCl, extracted with ethyl acetate, and the organic layer was dried over Na2SO4, and concentrated to give 2-(1-(tert-butoxycarbonyl)-azetidin-3-yl)acetic acid. 1H-NMR (400 MHz, CDCl3), δ ppm 4.12-4.07 (m, 2H), 3.66-3.60 (m, 2H), 2.91-2.84 (m, 1H), 2.68-2.66 (m, 2H), 1.43 (s, 9H).
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.477 g
Type
reactant
Reaction Step One
Name
THF MeOH water
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:11][CH:10]([CH2:12][C:13]([O:15]CC)=[O:14])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[Li+].[OH-]>C1COCC1.CO.O>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH:10]([CH2:12][C:13]([OH:15])=[O:14])[CH2:11]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)CC(=O)OCC
Name
Quantity
0.477 g
Type
reactant
Smiles
[Li+].[OH-]
Name
THF MeOH water
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1.CO.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 h at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Methanol and THF were removed in vacuo
ADDITION
Type
ADDITION
Details
the reaction mixture was diluted with 50 mL water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.